Enantiomer-Specific Hepatotoxicity
In a radiolabeled metabolic study in rats comparing the two optical isomers of bufenadrine directly, the (–)-enantiomer was identified as exclusively or mainly responsible for the hepatotoxic effects of the racemic compound, while the (+)-enantiomer was largely devoid of this toxicity . After a single intravenous dose of 2 mg/kg N-¹⁴CH₃-labeled compound, the (–)-isomer exhibited lower cumulative elimination of radioactivity in urine, faeces, and bile and higher elimination in respiratory air compared with the (+)-isomer. When an oral dose of 50 mg/kg was administered, even respiratory air elimination was lowest for the (–)-isomer, indicating hepatic metabolic saturation and systemic accumulation of the toxic enantiomer . Diphenhydramine, lacking the tert-butyl substituent and chiral center, does not exhibit this stereoselective hepatotoxicity profile .
(+)-Bufenadrine: hepatotoxicity absent; maintained respiratory and cumulative elimination.
| Evidence Dimension | Hepatotoxicity attribution by enantiomer; cumulative elimination of radioactivity after single-dose administration |
|---|---|
| Target Compound Data | (–)-Bufenadrine: hepatotoxicity (+); after 2 mg/kg i.v. and 10 mg/kg p.o.: lower urinary, faecal, and biliary radioactivity; higher respiratory ¹⁴CO₂. After 50 mg/kg p.o.: respiratory ¹⁴CO₂ also markedly reduced. |
| Comparator Or Baseline | (+)-Bufenadrine: hepatotoxicity (–); higher cumulative radioactivity elimination via urine, faeces, and bile at 2 and 10 mg/kg; maintained respiratory elimination even at 50 mg/kg p.o. |
| Quantified Difference | Qualitative difference in toxicity (present vs. absent); quantitative reduction in total radioactivity elimination for the (–)-isomer across all excretion routes at 50 mg/kg p.o. |
| Conditions | Male rats; single i.v. (2 mg/kg) and oral (10, 50 mg/kg) administration of N-¹⁴CH₃-labeled optical isomers; radioactivity measured in urine, faeces, bile, and respiratory CO₂ over time. |
Why This Matters
Researchers procuring bufenadrine for stereochemical toxicology must obtain the resolved (+)- or (–)-enantiomer rather than racemic bufenadrine or generic diphenhydramine, because toxicity is entirely confined to the (–)-form—a differentiation that has no parallel in the achiral reference compound.
- [1] Hespe, W., Mulder, D., & van Eeken, C. J. (1972). Differences in Metabolic Behaviour and Liver Toxicity Between the Optical Isomers of Bufenadrine Hydrochloride, a Substituted Diphenhydramine, in the Rat. Acta Pharmacologica et Toxicologica, 31(5-7), 369-379. View Source
- [2] Wikipedia contributors. Bufenadrine. Wikipedia, The Free Encyclopedia. Last modified 17 October 2024. View Source
